9-Methoxy-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-10-phenylanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of a methoxy group at the 9th position and a phenyl group at the 10th position of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed by coupling 9-bromo-10-phenylanthracene with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methoxy-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
Chemistry: 9-Methoxy-10-phenylanthracene is used as a chromophore in organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical analyses .
Biology: The compound is studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and scintillators for radiation detection .
Mechanism of Action
The mechanism of action of 9-Methoxy-10-phenylanthracene primarily involves its photophysical properties . Upon absorption of light, the compound undergoes excitation to a higher energy state, followed by fluorescence emission as it returns to the ground state. This property is utilized in various applications such as OLEDs and biological imaging. The molecular targets and pathways involved include energy transfer processes and electron-hole recombination in semiconductors .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Methoxy-10-phenylanthracene.
9-Methyl-10-phenylanthracene: Another derivative with similar photophysical properties.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its electronic properties and fluorescence behavior . This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
17803-79-1 |
---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-methoxy-10-phenylanthracene |
InChI |
InChI=1S/C21H16O/c1-22-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI Key |
RIZWUJSTNUPMCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.